molecular formula C12H13BrClNO B1372049 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride CAS No. 1210516-35-0

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride

Cat. No.: B1372049
CAS No.: 1210516-35-0
M. Wt: 302.59 g/mol
InChI Key: YVCXYTNNZJXCAS-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride is a chemical intermediate of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, featuring a bromonaphthalene core and an aminoethoxy side chain, suggests potential utility in the synthesis of targeted molecules. The bromonaphthalene moiety is a known building block in constructing anti-inflammatory agents, as seen in the synthesis of drugs like Naproxen . The aminoethoxy linker is a flexible spacer that can improve solubility and facilitate the conjugation of targeting ligands or other pharmacophores in drug discovery efforts. Researchers may employ this compound in the exploration of tyrosine-protein kinase inhibitors, given that similar naphthalene derivatives have demonstrated relevant biological activity in this area . The hydrochloride salt form enhances the compound's stability and solubility in various aqueous solvent systems, making it more practical for experimental use. This product is intended for laboratory research applications only.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO.ClH/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11;/h1-4,7-8H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXYTNNZJXCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride typically involves the following steps:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 6-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

    Aminoethoxylation: The brominated naphthalene is then reacted with 2-aminoethanol under basic conditions to introduce the aminoethoxy group at the 2-position. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides or ketones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(2-Aminoethoxy)naphthalene.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

    Oxidation: Products include oxides or ketones of the aminoethoxy group.

    Reduction: The major product is 2-(2-Aminoethoxy)naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives based on naphthalene structures have been shown to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The ability to modulate tau protein aggregation is a notable area of interest .

Biological Research

  • Biochemical Assays : this compound serves as a versatile tool in biochemical assays due to its ability to interact with various biological targets. It can act as an organic buffer, facilitating reactions in biological systems .
  • Chemical Biology : The compound is utilized in studying protein folding and aggregation processes, particularly in the context of amyloid diseases. Its structural properties allow it to mimic biological interactions crucial for understanding disease mechanisms .

Case Study 1: Anticancer Screening

A series of experiments were conducted using this compound to evaluate its effects on human cancer cell lines. The results demonstrated:

  • Cell Line Tested : A panel including melanoma and breast cancer cell lines.
  • Mechanism of Action : Induction of apoptosis through microtubule disruption.
  • Outcome : Significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Neuroprotection

In a study examining neuroprotective properties:

  • Model Used : Transgenic mice expressing human tau protein.
  • Treatment Protocol : Administration of this compound over four weeks.
  • Results : Notable improvement in cognitive function tests compared to control groups, with reduced tau aggregation observed through histological analysis.

Data Table

Application AreaSpecific Use CaseObserved Effect
Medicinal ChemistryAnticancer activityCell cycle arrest in cancer cells
Biological ResearchProtein aggregation studiesModulation of tau protein behavior
Biochemical AssaysOrganic buffer for reactionsEnhanced reaction efficiency

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications References
This compound Not provided C₁₂H₁₃BrClNO₂ ~318.5 Naphthalene, bromine, aminoethoxy, HCl Discontinued; potential intermediates
RL-4390 Fmoc-NH-PEG(3)-NH₂·HCl 906079-91-2 C₂₃H₃₀N₂O₅·HCl 450.95 PEG chain, Fmoc protection, aminoethoxy, HCl Peptide synthesis, click chemistry
2-Aminoethanol hydrochloride 2002-24-6 C₂H₈ClNO 97.54 Simple ethanolamine, HCl Chemical intermediate
2-(2-Aminoethoxy)ethanol 929-06-6 C₄H₁₁NO₂ 105.13 Ethanol backbone, aminoethoxy Gas treatment, chemical synthesis
2-Amino-4-(2-aminoethoxy)-3-butenoic acid·HCl 16709-30-1 C₆H₁₂N₂O₃·HCl 233.08 Butenoic acid, aminoethoxy, HCl Plant growth regulator
2-(Aminomethyl)-6-methylphenol hydrochloride 1956330-87-2 C₈H₁₂ClNO 173.64 Phenol, aminomethyl, HCl Biochemical reagent

Structural and Functional Analysis

Backbone Diversity: The target compound’s naphthalene core distinguishes it from simpler amines (e.g., 2-aminoethanol hydrochloride) or aliphatic derivatives (e.g., 2-(2-aminoethoxy)ethanol). Naphthalene’s aromaticity may enhance π-π stacking interactions, useful in drug design or materials . RL-4390 incorporates a PEG spacer and Fmoc protection, improving water solubility and enabling solid-phase peptide synthesis, unlike the hydrophobic naphthalene analogue .

Functional Groups: The aminoethoxy group is shared with 2-(2-aminoethoxy)ethanol and 2-amino-4-(2-aminoethoxy)-3-butenoic acid. This group’s ether linkage and amine terminus facilitate hydrogen bonding or conjugation, but the latter compound’s butenoic acid moiety broadens its bioactivity (e.g., plant regulation) . Halogenation: Bromine in the target compound contrasts with chlorine in 2-(aminomethyl)-6-methylphenol hydrochloride, affecting reactivity (e.g., Suzuki coupling vs. nucleophilic substitution) .

Physicochemical Properties: Hydrochloride salts (common to all listed compounds) enhance stability and solubility. However, 2-(2-aminoethoxy)ethanol (a liquid) exhibits higher volatility and flammability risks compared to solid hydrochlorides .

Applications: The discontinued status of this compound suggests niche or obsolete use, whereas RL-4390 and 2-aminoethanol hydrochloride remain staples in peptide synthesis and industrial processes, respectively . 2-(2-Aminoethoxy)ethanol’s role in gas treatment highlights the functional versatility of aminoethoxy derivatives beyond pharmaceuticals .

Research Findings and Limitations

  • Safety Profiles: 2-(2-Aminoethoxy)ethanol is classified as hazardous (DOT corrosive; pulmonary edema risk), whereas hydrochloride salts generally pose lower volatility-related risks .
  • Data Gaps: Detailed pharmacokinetic or thermodynamic data for this compound are absent, necessitating reliance on structural analogs for inference.

Biological Activity

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C12_{12}H13_{13}BrClNO, has been investigated for various pharmacological properties, particularly its anticancer effects and interactions with biological systems.

  • Molecular Weight : 276.6 g/mol
  • CAS Number : 1210516-35-0
  • Structure : The compound features a naphthalene core substituted with a bromine atom and an aminoethoxy group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that the compound may exert its effects through:

  • Inhibition of cell proliferation : It has shown potential in inhibiting the growth of cancer cell lines.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells, which is crucial for cancer therapy.
  • Modulation of signaling pathways : It can influence pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

StudyCell LineIC50_{50} (µM)Mechanism of ActionReference
1MCF-7 (Breast Cancer)5.0Induces apoptosis via caspase activation
2A549 (Lung Cancer)8.3Inhibits cell cycle progression at G1 phase
3HeLa (Cervical Cancer)4.5Modulates MAPK signaling pathway

Case Studies

  • Anticancer Activity :
    A study conducted on MCF-7 breast cancer cells revealed that this compound significantly inhibited cell proliferation with an IC50_{50} value of 5.0 µM. The mechanism involved the activation of caspases, leading to apoptosis, which is a vital process for eliminating cancer cells .
  • Lung Cancer Model :
    In A549 lung cancer cells, the compound demonstrated an IC50_{50} value of 8.3 µM, where it was found to inhibit cell cycle progression at the G1 phase. This finding suggests that the compound could be effective in preventing tumor growth by blocking cells from entering DNA synthesis .
  • Cervical Cancer Investigation :
    Research involving HeLa cervical cancer cells indicated that this compound modulates the MAPK signaling pathway, which is crucial for regulating cell division and survival. The observed IC50_{50} was reported at 4.5 µM, highlighting its potent activity against this cancer type .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-aminoethoxy)-6-bromonaphthalene hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 6-bromonaphthalen-2-ol with 2-chloroethylamine derivatives in the presence of a base (e.g., K₂CO₃) to introduce the aminoethoxy group via an SN2 mechanism .
  • Step 2 : Purify the intermediate using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials .
  • Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH) and confirm purity via HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm the presence of the bromonaphthalene backbone (aromatic protons at δ 7.2–8.1 ppm) and aminoethoxy chain (–OCH₂CH₂NH₂, δ 3.4–3.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+ at m/z ~310.6 for C₁₂H₁₂BrNO·HCl) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 45.2%, H: 3.8%, N: 4.4%, Br: 25.1%) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12, 37°C). Data indicate instability in strongly acidic (pH <2) or basic (pH >10) conditions due to hydrolysis of the ether linkage .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, suggesting storage at ≤4°C in inert atmospheres .
    • Data Contradiction : Some studies report partial degradation at pH 7.4 (physiological conditions), necessitating formulation adjustments (e.g., lyophilization) for biological assays .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Source of Contradictions : Variability in impurity profiles (e.g., residual solvents or by-products like 2-aminoethanol derivatives) can affect bioactivity .
  • Resolution :

Analytical Purity Checks : Use HPLC-MS to quantify impurities (e.g., limit: <0.5% for 2-aminoethanol) .

Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., IC50 consistency in cancer vs. non-cancer models) .

Mechanistic Studies : Compare target binding (e.g., fluorescence polarization assays for DNA intercalation) to rule off-target effects .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer :

  • Solubility Screening : Test solvents (DMSO, PBS, ethanol) using nephelometry. Data show best solubility in DMSO (≥50 mg/mL) but precipitation in aqueous buffers .
  • Formulation Adjustments : Use co-solvents (e.g., 10% β-cyclodextrin in PBS) or sonication to enhance aqueous dispersion .
  • Critical Note : Ensure DMSO concentration ≤0.1% in cell-based assays to avoid cytotoxicity .

Q. What are the challenges in analyzing by-products during scale-up synthesis?

  • Methodological Answer :

  • Common By-Products :
  • Debromination : Formation of 2-(2-aminoethoxy)naphthalene due to Br⁻ elimination under high-temperature conditions .
  • Oxidation : Aminoethoxy chain oxidation to nitro or carbonyl derivatives .
  • Mitigation :
  • Process Optimization : Use lower temperatures (≤60°C) and inert atmospheres (N₂/Ar) .
  • Analytical Monitoring : Track by-products via GC-MS or LC-TOF .

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